molecular formula C11H9F3N4O B11846282 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide

Cat. No.: B11846282
M. Wt: 270.21 g/mol
InChI Key: CKTCZBHSBKIUJA-UHFFFAOYSA-N
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Description

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 8th position, and a carbohydrazide group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-Amino-8-(trifluoromethyl)quinoline, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The carbohydrazide group is then introduced through a reaction with hydrazine derivatives under specific conditions, such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted quinoline derivatives.

Scientific Research Applications

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. The amino and carbohydrazide groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their functions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Lacks the trifluoromethyl and carbohydrazide groups, resulting in different chemical properties and applications.

    8-(Trifluoromethyl)quinoline: Lacks the amino and carbohydrazide groups, leading to variations in reactivity and biological activity.

    Quinoline-3-carbohydrazide:

Uniqueness

4-Amino-8-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and carbohydrazide groups provide sites for further chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H9F3N4O

Molecular Weight

270.21 g/mol

IUPAC Name

4-amino-8-(trifluoromethyl)quinoline-3-carbohydrazide

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)7-3-1-2-5-8(15)6(10(19)18-16)4-17-9(5)7/h1-4H,16H2,(H2,15,17)(H,18,19)

InChI Key

CKTCZBHSBKIUJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)NN)N

Origin of Product

United States

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